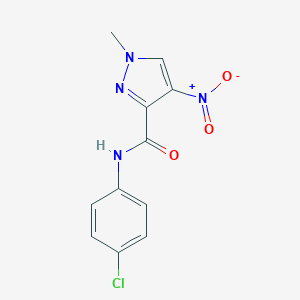
N-(4-chlorophenyl)-1-methyl-4-nitropyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-1-methyl-4-nitropyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chlorophenyl group, a nitro group, and a carboxamide group attached to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-1-methyl-4-nitropyrazole-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Chlorination: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine or amide under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods typically optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include the use of automated reactors, high-throughput screening for optimal conditions, and advanced purification methods such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-chlorophenyl)-1-methyl-4-nitropyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, thiourea, or primary amines under basic or neutral conditions.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-1-methyl-4-nitropyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is explored for its potential use as a precursor in the synthesis of other valuable chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-1-methyl-4-nitropyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity. The carboxamide group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-chlorophenyl)-1-methyl-4-nitropyrazole-3-carboxamide: shares structural similarities with other pyrazole derivatives such as:
Uniqueness
- The presence of the nitro group in this compound imparts unique electronic and steric properties, influencing its reactivity and biological activity.
- The combination of the chlorophenyl and carboxamide groups enhances its potential as a versatile scaffold for drug development and other applications.
Propiedades
Fórmula molecular |
C11H9ClN4O3 |
|---|---|
Peso molecular |
280.67g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-1-methyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C11H9ClN4O3/c1-15-6-9(16(18)19)10(14-15)11(17)13-8-4-2-7(12)3-5-8/h2-6H,1H3,(H,13,17) |
Clave InChI |
NDZGLBSMXINCHL-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
SMILES canónico |
CN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B412904.png)
![ethyl {(4E)-4-[(5Z)-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B412905.png)
![3-[2-(2-Ethoxy-1-propenyl)naphtho[1,2-d][1,3]thiazol-1-ium-1-yl]-1-propanesulfonate](/img/structure/B412906.png)
![2-(3-chlorophenyl)-4-({[4'-({[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)[1,1'-biphenyl]-4-yl]amino}methylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B412908.png)
![N-{8-[(2-thienylcarbonyl)amino]octyl}-2-thiophenecarboxamide](/img/structure/B412911.png)

![2-(3,4-dimethylphenyl)-4-({[4'-({[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)[1,1'-biphenyl]-4-yl]amino}methylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B412913.png)
![Ethyl 1-{[(benzoylamino)carbothioyl]amino}-3-ethyl-3-methyl-3,4-dihydro-2-naphthalenecarboxylate](/img/structure/B412916.png)
![2-(5-Bromo-2-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B412918.png)
![ethyl 1-(propanoylamino)spiro[4H-naphthalene-3,1'-cyclohexane]-2-carboxylate](/img/structure/B412920.png)
![3-methyl-2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B412921.png)
![1-[(4-methoxyphenyl)methylideneamino]spiro[4H-naphthalene-3,1'-cyclopentane]-2-carbonitrile](/img/structure/B412922.png)
![3-[(4-butoxybenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B412923.png)

